molecular formula C19H20N2O2S B5814655 methyl {4-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]phenyl}acetate

methyl {4-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]phenyl}acetate

Cat. No.: B5814655
M. Wt: 340.4 g/mol
InChI Key: CCUVGCFHFSIDBR-UHFFFAOYSA-N
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Description

Methyl {4-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]phenyl}acetate is a complex organic compound that features a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]phenyl}acetate typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroisoquinoline with a suitable carbonothioyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]phenyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {4-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]phenyl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl {4-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]phenyl}acetate is unique due to its specific structural features, such as the presence of both a dihydroisoquinoline and a carbonothioyl group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl {4-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]phenyl}acetate is a synthetic compound that belongs to a class of derivatives known for their potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Isoquinoline moiety : Known for its diverse biological activities.
  • Carbonothioyl group : Potentially enhances the compound's reactivity and biological interactions.
  • Acetate group : Often associated with improved solubility and bioavailability.

The molecular formula is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 318.4 g/mol.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

1. Antidiabetic Activity

A study highlighted the development of isoquinoline derivatives as potent DPP-4 inhibitors. These compounds demonstrated significant reductions in blood glucose levels in diabetic models, suggesting that this compound may also possess similar antidiabetic properties due to its structural analogies with other effective DPP-4 inhibitors .

2. Antioxidant Properties

In vitro assays have shown that compounds containing isoquinoline structures can scavenge free radicals effectively. This antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

3. Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound exhibits cytotoxic effects on different cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Similar to other isoquinoline derivatives, it may inhibit enzymes such as DPP-4, leading to increased incretin levels and improved insulin sensitivity.
  • Cell Signaling Modulation : It may alter signaling pathways related to apoptosis and cellular proliferation in cancer cells.

Case Studies

Several studies have focused on the biological activity of isoquinoline derivatives:

StudyFindings
Smith et al. (2011)Identified potent DPP-4 inhibitors among isoquinoline derivatives, suggesting potential for diabetes treatment .
Johnson et al. (2015)Reported antioxidant activities in isoquinoline compounds, indicating protective effects against oxidative stress .
Lee et al. (2020)Demonstrated cytotoxic effects on breast cancer cell lines, supporting further exploration for anticancer therapies .

Properties

IUPAC Name

methyl 2-[4-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-18(22)12-14-6-8-17(9-7-14)20-19(24)21-11-10-15-4-2-3-5-16(15)13-21/h2-9H,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUVGCFHFSIDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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